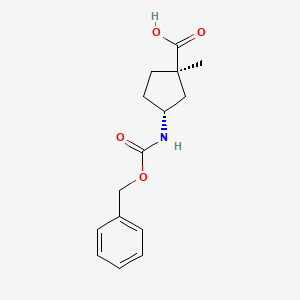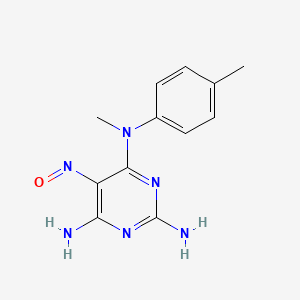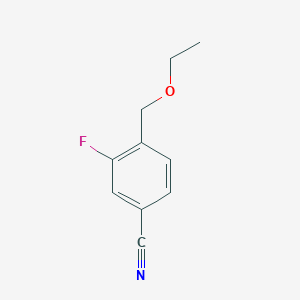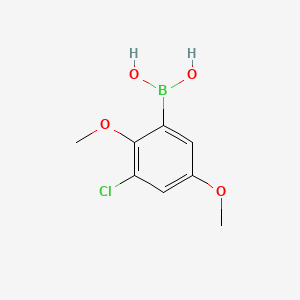
(2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group, a fluoro substituent, and a methoxymethoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitably substituted phenyl ring, such as 2-fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)benzene.
Borylation: The phenyl ring undergoes borylation using a boron source like bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Hydrolysis: The resulting boronic ester is then hydrolyzed to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form biaryl or alkenyl derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Protodeboronation: Under certain conditions, the boronic acid group can be replaced by a hydrogen atom.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Protodeboronation: Acidic conditions or specific catalysts can facilitate this reaction.
Major Products:
Biaryl or Alkenyl Derivatives: From Suzuki-Miyaura cross-coupling.
Phenol: From oxidation.
Hydrocarbon: From protodeboronation.
Scientific Research Applications
(2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, which facilitates the transfer of the boronic acid group to the electrophilic partner. The trifluoromethyl and fluoro substituents can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluoro, methoxymethoxy, and trifluoromethyl substituents.
(2-Fluoro-4-(trifluoromethyl)phenyl)boronic Acid: Similar but lacks the methoxymethoxy group.
(3-Methoxymethoxy-4-(trifluoromethyl)phenyl)boronic Acid: Similar but lacks the fluoro substituent.
Uniqueness: The presence of the trifluoromethyl, fluoro, and methoxymethoxy groups in (2-Fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl)boronic acid imparts unique electronic and steric properties, making it a valuable compound for specific synthetic applications where these substituents can enhance reactivity or selectivity.
Properties
Molecular Formula |
C9H9BF4O4 |
|---|---|
Molecular Weight |
267.97 g/mol |
IUPAC Name |
[2-fluoro-3-(methoxymethoxy)-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H9BF4O4/c1-17-4-18-8-5(9(12,13)14)2-3-6(7(8)11)10(15)16/h2-3,15-16H,4H2,1H3 |
InChI Key |
BNAGJVVEEQAJSV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C(F)(F)F)OCOC)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


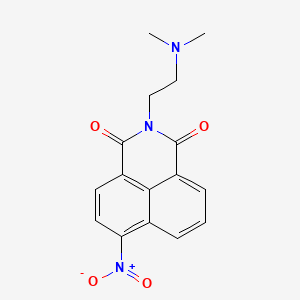
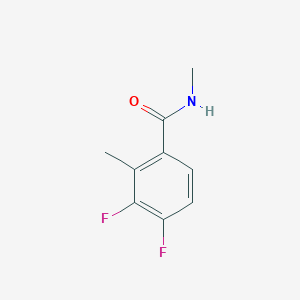
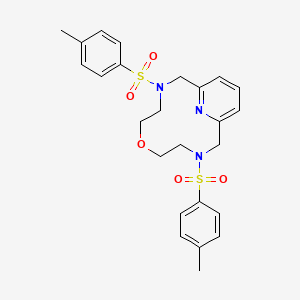
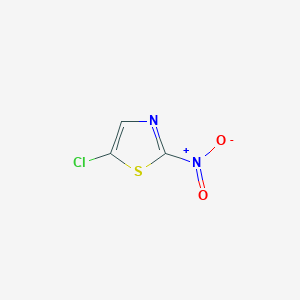
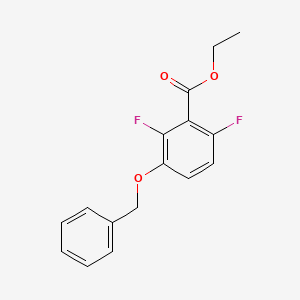
![5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole](/img/structure/B14023372.png)

![tert-butyl N-(5-amino-3-oxabicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B14023393.png)
![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
